tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588671
InChI: InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3
SMILES: CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13588671

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name tert-butyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3
Standard InChI Key AVOWJCMMIFVWDC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . Its IUPAC name, tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate, reflects the substitution pattern:

  • A tert-butoxycarbonyl group at position 5

  • A 2-methoxy-2-oxoethyl moiety attached to the nitrogen at position 1 .

Spectral Data

While experimental NMR data for this specific compound are unavailable, analogous pyrazole derivatives exhibit characteristic signals:

  • ¹H NMR: Methyl groups from tert-butyl and methoxy moieties resonate at δ 1.40–1.28 ppm and δ 3.70–3.60 ppm, respectively .

  • ¹³C NMR: Carbonyl carbons (C=O) appear near δ 165–170 ppm, while pyrazole ring carbons fall between δ 100–150 ppm .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate likely involves multi-step reactions, as inferred from related compounds :

Step 1: Pyrazole Core Formation
Pyrazole rings are typically synthesized via:

  • Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones.

  • Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .

Step 2: Functionalization

  • N1-Alkylation: Reaction of pyrazole with ethyl bromoacetate in the presence of a base (e.g., KOtBu) introduces the methoxy-oxoethyl group .

  • C5-Esterification: Coupling with tert-butoxycarbonyl (Boc) anhydride installs the tert-butyl ester .

A representative protocol from Source for a related pyrazole ester involves refluxing potassium tert-butoxide and ethyl bromoacetate in anhydrous diethyl ether, yielding a 15% product after purification.

ParameterOptimal ConditionImpact on Reaction
BaseKOtBuEnhances deprotonation of pyrazole
SolventAnhydrous diethyl etherMinimizes side reactions
TemperatureReflux (~35°C)Balances reaction rate and control
Purification MethodAlumina chromatographyRemoves unreacted starting materials

Physicochemical Properties

Experimental data for this compound remain sparse, but predicted properties include:

  • Density: 1.16 ± 0.1 g/cm³

  • Boiling Point: 333.4 ± 22.0 °C

  • pKa: -0.87 ± 0.10

The tert-butyl group enhances lipophilicity (logP ≈ 1.5–2.0), potentially improving membrane permeability in biological systems. The methoxy-oxoethyl moiety contributes to hydrogen bonding capacity, affecting solubility and receptor interactions .

Biological Activities and Applications

Material Science Applications

The tert-butyl group’s steric bulk makes this compound a candidate for:

  • Metal-Organic Frameworks (MOFs): As a ligand for coordinating transition metals.

  • Polymer Modification: Enhancing thermal stability in polyesters.

Comparative Analysis with Structural Analogs

Positional Isomerism

Comparing the 5-carboxylate (target compound) with its 3-carboxylate isomer (CAS 1855889-55-2) :

Property5-Carboxylate3-Carboxylate
Dipole MomentHigher (polar group at position 5)Lower
BioavailabilityEnhanced membrane permeabilityReduced due to steric hindrance

Heterocycle Variations

Replacing pyrazole with pyrrolidine (Source ) or piperidine (Source ) alters:

  • Ring Strain: Pyrrolidine (5-membered) > Piperidine (6-membered).

  • Basicity: Pyrazole (pKa ≈ 2.5) < Piperidine (pKa ≈ 11.2) .

Recent Developments and Future Directions

A 2025 patent (Source ) outlines methods for synthesizing brominated pyrazole amines, underscoring the therapeutic relevance of pyrazole scaffolds. Future research should prioritize:

  • Experimental Validation of predicted physicochemical properties.

  • In Vivo Toxicity Studies to assess safety profiles.

  • Structure-Activity Relationship (SAR) Studies to optimize bioactivity.

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